molecular formula C15H19N5O3S B5010943 N-[2-methoxy-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)phenyl]propanamide

N-[2-methoxy-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)phenyl]propanamide

Cat. No.: B5010943
M. Wt: 349.4 g/mol
InChI Key: OHHWMPKYHXAGME-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. Triazoles are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazole derivatives are generally synthesized through nucleophilic and amidation reactions . The structures of these derivatives are often confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) could be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .

Future Directions

The development of more effective and potent triazole derivatives is one of the most clinical challenges in modern medicinal chemistry . Future research could focus on the synthesis and evaluation of novel 1,2,4-triazole derivatives with improved pharmacological properties.

Properties

IUPAC Name

N-[2-methoxy-5-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-4-13(21)18-11-7-10(5-6-12(11)23-3)17-14(22)8-24-15-19-16-9-20(15)2/h5-7,9H,4,8H2,1-3H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHWMPKYHXAGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)CSC2=NN=CN2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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